(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a furan ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pyrrolidine derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amine and aldehyde precursors.
Introduction of Furan Ring: The furan ring is introduced via coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (3S,4S) configuration.
Final Steps: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine moiety can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
(3S,4S)-4-(phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a phenyl ring instead of a furan ring.
(3S,4S)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- The chiral centers at positions 3 and 4 of the pyrrolidine ring provide specific stereochemical configurations that can enhance selectivity and potency in biological applications.
Properties
IUPAC Name |
(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSLALPZKTAJM-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376093 |
Source
|
Record name | (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959579-57-8 |
Source
|
Record name | (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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